2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide
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Overview
Description
2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide: Unique due to its combination of aromatic, heterocyclic, and sulfonamide groups.
Tetrahydropyran derivatives: Often used in organic synthesis and medicinal chemistry.
Thiophene derivatives: Known for their applications in material science and electronics.
Uniqueness
The uniqueness of this compound lies in its structural complexity and versatility.
Properties
IUPAC Name |
2-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c20-24(21,14-8-16-5-2-1-3-6-16)19-15-18(9-11-22-12-10-18)17-7-4-13-23-17/h1-7,13,19H,8-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOORAQYSKLDIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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